1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No.: 2549007-25-0
Cat. No.: VC11831694
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549007-25-0 |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 3-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
| Standard InChI | InChI=1S/C14H18N4OS/c1-19-13-4-2-3-12(9-13)11-17-5-7-18(8-6-17)14-10-15-20-16-14/h2-4,9-10H,5-8,11H2,1H3 |
| Standard InChI Key | ZGWFQWOWENECAC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)C3=NSN=C3 |
| Canonical SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)C3=NSN=C3 |
Introduction
1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a thiadiazole moiety and a methoxyphenyl group. The compound's molecular formula is C14H18N4OS, and it has a molecular weight of approximately 318.4 g/mol . This structure contributes to its potential biological activities and interactions.
Synthesis Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. These may include the preparation of the thiadiazole ring followed by nucleophilic substitution reactions to introduce the piperazine and methoxyphenyl groups.
Potential Applications and Biological Activities
Compounds containing piperazine and thiadiazole moieties are known to exhibit significant biological activities, including potential applications in pharmaceuticals and biotechnology. The specific arrangement of structural elements in 1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine may lead to distinct pharmacological properties.
| Compound | Biological Activity |
|---|---|
| Similar Thiadiazole Compounds | Antimicrobial, anti-inflammatory |
| Piperazine Derivatives | Potential antidepressants, neurological effects |
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine | Thiadiazole and piperazine rings | Potential biological activities |
| 5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl] derivatives | Thiadiazole and oxadiazole rings | Antimicrobial properties |
Research Findings and Future Directions
Research into 1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is ongoing, with a focus on understanding its interactions with biological targets. Key areas of investigation include its potential as a therapeutic agent and its chemical reactivity in various synthetic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume